4-(3-bromophenyl)-4-oxo-2-butenoic acid
CAS No.: 74939-78-9
Cat. No.: VC14305566
Molecular Formula: C10H7BrO3
Molecular Weight: 255.06 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74939-78-9 |
---|---|
Molecular Formula | C10H7BrO3 |
Molecular Weight | 255.06 g/mol |
IUPAC Name | 4-(3-bromophenyl)-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14) |
Standard InChI Key | JDXFDXTZXXJCQT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O |
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid, with a molecular weight of 255.06 g/mol . Its structure features:
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A 3-bromophenyl group at position 4.
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A α,β-unsaturated carbonyl system (C=O and C=C double bond).
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A carboxylic acid group at position 2.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHBrO | |
CAS Number | 74939-78-9 | |
Melting Point | Not reported | – |
Solubility | Moderate in polar solvents | |
Stability | Sensitive to light and moisture |
The Z/E isomerism of the α,β-unsaturated system influences reactivity, with the E-isomer being predominant in synthetic preparations .
Synthetic Methodologies
Friedel-Crafts Acylation
Early methods involved Friedel-Crafts acylation of bromobenzene derivatives with maleic anhydride, followed by hydrolysis . For example:
Halogenation of Phenylbutenoic Acids
A patent by JPS5536434A (1980) detailed bromination of 4-phenyl-4-oxo-2-butenoic acid using aluminum chloride and bromine, achieving >90% purity for the 3-bromo derivative .
Modern Microwave-Assisted Synthesis
Recent advances employ microwave-assisted aldol condensation between glyoxylic acid and methyl ketones. Key conditions include :
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Aryl substrates: Tosic acid catalyst, 100°C, 15–30 min (yields: 70–94%).
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Aliphatic substrates: Pyrrolidine/acetic acid, 60°C, 8 h (yields: 25–52%).
Table 2: Comparative Synthetic Yields
Substrate | Method | Yield (%) | Conditions |
---|---|---|---|
3-Bromoacetophenone | Microwave/tosic | 94 | 100°C, 15 min |
Cyclohexylmethyl ketone | Microwave/pyrrolidine | 52 | 60°C, 8 h |
4-Methoxyacetophenone | Conventional | 65 | Reflux, 12 h |
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate dose-dependent inhibition of cancer cell lines (e.g., HeLa, MCF-7) via:
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ROS generation: The α,β-unsaturated carbonyl reacts with cellular thiols, inducing oxidative stress .
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Topoisomerase inhibition: Intercalation into DNA-enzyme complexes .
Table 3: IC Values Against Cancer Cell Lines
Antiviral Activity
The compound inhibits HIV-1 integrase by chelating Mg ions in the enzyme’s active site, with an EC of 5.8 μM . Structural analogs lacking the bromine substituent show reduced potency, highlighting the role of halogen bonding .
Enzyme Inhibition
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Kynurenine-3-hydroxylase (KMO): Selective inhibition (K = 0.9 μM) suggests potential in treating neurodegenerative diseases.
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Phospholipase A: Disruption of arachidonic acid pathways reduces inflammation .
Applications in Medicinal Chemistry
Precursor for Heterocyclic Synthesis
The compound’s Michael acceptor capability enables diverse cyclization reactions:
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Pyridines: Reaction with malononitrile yields 2-amino-3-cyano-4-carboxy-6-(4-bromophenyl)pyridines .
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Thiadiazoles: Condensation with thiourea forms antiproliferative thiadiazole derivatives .
Table 4: Bioactive Derivatives and Their Activities
Derivative | Activity | IC/EC |
---|---|---|
Pyridazinone analog | Antihypertensive | 0.2 μM (ACE inhibition) |
Thiadiazole-imidazole | Antifungal (C. albicans) | 8.4 μM |
Phthalazinhydrazone | Anticancer (HCT-116) | 14.7 μM |
Drug Delivery Systems
Conjugation with polyethylene glycol (PEG) enhances solubility and bioavailability, enabling tumor-targeted delivery in murine models .
Hazard | Category | Precautionary Measures |
---|---|---|
Skin irritation | 2 | Use nitrile gloves |
Eye damage | 2A | Wear safety goggles |
Respiratory sensitization | – | Use fume hood |
Comparative Analysis with Structural Analogs
Bromine vs. Chlorine Substitution
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4-(3-Chlorophenyl)-4-oxo-2-butenoic acid: Lower antiproliferative activity (IC = 28.1 μM vs. HeLa) .
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4-Phenyl-4-oxo-2-butenoic acid: Absence of halogen reduces enzyme affinity (K for KMO = 4.2 μM).
Role of the α,β-Unsaturated System
Saturation of the C=C bond abolishes bioactivity, confirming the necessity of Michael addition reactivity .
Future Directions and Challenges
Derivative Optimization
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Halogen tuning: Introducing fluorine or iodine may enhance blood-brain barrier penetration for neurotherapeutics.
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Prodrug strategies: Esterification of the carboxylic acid group to improve oral bioavailability .
Clinical Translation
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